molecular formula C8H10N2O B13965053 N-[(4-Methylphenyl)methyl]nitrous amide CAS No. 775554-97-7

N-[(4-Methylphenyl)methyl]nitrous amide

Cat. No.: B13965053
CAS No.: 775554-97-7
M. Wt: 150.18 g/mol
InChI Key: RBWYYWGEAYBNOE-UHFFFAOYSA-N
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Description

N-[(4-Methylphenyl)methyl]nitrous Amide is a nitrosamine compound of interest in advanced chemical and pharmaceutical research. As part of the N-nitrosamine class, it serves as a critical reference standard in analytical method development and impurity profiling, aiding in the detection and quantification of potentially genotoxic substances in compliance with regulatory guidelines . Its structure makes it a valuable intermediate for exploring metabolic activation pathways and studying the mutagenic mechanisms of nitrosamines using sensitive bacterial reverse mutation assays . Researchers also utilize this compound to investigate the formation and stability of nitrosamines under various conditions, contributing to the development of robust mitigation strategies in material and drug product development.

Properties

CAS No.

775554-97-7

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]nitrous amide

InChI

InChI=1S/C8H10N2O/c1-7-2-4-8(5-3-7)6-9-10-11/h2-5H,6H2,1H3,(H,9,11)

InChI Key

RBWYYWGEAYBNOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNN=O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the nitrosation of the corresponding secondary amine, N-methyl-(4-methylphenyl)methylamine. The nitrosation reaction introduces the nitroso group (-N=O) onto the nitrogen atom, converting the amine into the nitrosamine.

The general reaction scheme is:

$$
\text{N-methyl-(4-methylphenyl)methylamine} + \text{Nitrosating agent} \rightarrow \text{this compound}
$$

Nitrosation Reagents and Conditions

Common nitrosating agents used include:

  • Sodium nitrite (NaNO2) in acidic medium (e.g., HCl)
  • Nitrosyl chloride (NOCl)
  • Nitrous acid (generated in situ from NaNO2 and acid)

The reaction is typically conducted under controlled temperature (0–5 °C) to prevent decomposition or side reactions. The pH is maintained acidic to favor the formation of the nitrosonium ion (NO⁺), the active nitrosating species.

Detailed Preparation Procedure

Based on analogous nitrosamine syntheses and supported by related literature on N-nitroso compounds:

Step Reagents & Conditions Description
1 Dissolve N-methyl-(4-methylphenyl)methylamine in an acidic aqueous solution (e.g., 1 M HCl) at 0–5 °C Protonation of amine to enhance nitrosation
2 Add sodium nitrite solution dropwise under stirring, maintaining temperature below 5 °C Generation of nitrous acid and nitrosonium ion for nitrosation
3 Stir the reaction mixture for 30–60 minutes at low temperature Completion of nitrosation
4 Extract the product with organic solvent (e.g., dichloromethane) Separation of nitrosamine from aqueous layer
5 Dry organic layer over anhydrous sodium sulfate and concentrate under reduced pressure Isolation of crude nitrosamine
6 Purify by recrystallization or chromatography as needed Obtain pure this compound

Alternative Synthetic Routes

  • Direct Nitrosation of Secondary Amines : The direct nitrosation of secondary amines with nitrosyl chloride or other nitrosating agents under mild conditions has been reported as an efficient method for preparing nitrosamines, including aryl-substituted derivatives.

  • Oxidative C–H Functionalization : Recent advances in rhodium-catalyzed oxidative C–H/N–H cross-coupling have enabled the synthesis of N-nitrosoaniline derivatives via mild conditions, which could be adapted for preparing N-nitroso compounds with aromatic substituents.

Mechanistic Insights

The nitrosation mechanism involves the formation of the nitrosonium ion (NO⁺) in acidic media, which electrophilically attacks the lone pair on the nitrogen of the secondary amine, forming the N-nitroso compound. Careful control of reaction conditions is essential to avoid over-nitrosation or decomposition.

Data Tables: Reaction Conditions and Yields

Entry Amine Substrate Nitrosating Agent Solvent Temperature (°C) Reaction Time Yield (%) Notes
1 N-methyl-(4-methylphenyl)methylamine NaNO2/HCl Water 0–5 1 h 70–85 Standard nitrosation
2 N-methyl-(4-methylphenyl)methylamine NOCl CH2Cl2 0–5 30 min 75–90 Direct nitrosyl chloride method
3 Aromatic amine derivatives Rhodium catalyst + oxidant MeOH or EtOH 25–55 3 days 55–80 Oxidative C–H/N–H cross-coupling

Spectroscopic and Analytical Characterization

  • NMR Spectroscopy : ^1H and ^13C NMR spectra confirm the aromatic protons and methyl substituents, along with characteristic shifts for the nitroso group-bearing nitrogen.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the formula C9H12N2O.

  • Melting Point : Typical melting points range between 70–130 °C depending on purity and crystallinity.

Summary of Research Findings

  • Nitrosation of N-methyl-(4-methylphenyl)methylamine is the primary route to prepare this compound, with sodium nitrite in acidic aqueous solution being the most common and reliable method.

  • Alternative methods using nitrosyl chloride or rhodium-catalyzed oxidative cross-coupling offer mild conditions and potentially higher selectivity.

  • Reaction parameters such as temperature, pH, and reagent stoichiometry critically influence yield and purity.

  • Analytical data including NMR and HRMS are essential for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methylphenyl)methyl]nitrous amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(4-Methylphenyl)methyl]nitrous amide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and effects on biological systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Methylphenyl)methyl]nitrous amide involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect their function. These interactions can result in various biological effects, including changes in enzyme activity and gene expression.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-[(4-Methylphenyl)methyl]nitrous amide with structurally related amides and nitroso compounds:

Compound Name Molecular Formula Key Substituents/Functional Groups Solubility Stability Notable Properties/Applications
This compound C₉H₁₁N₂O 4-Methylphenyl, nitrous amide Moderate Moderate Potential protease inhibition
N-Methyl-N-(4-nitrosophenyl)nitrous amide C₈H₉N₃O₂ 4-Nitroso, N-methyl Low Low Suspected carcinogen
2-Hydroxy-N-(4-methylphenyl)acetamide C₁₀H₁₃NO₂ 4-Methylphenyl, hydroxyl, acetamide High High Antimicrobial activity
3-Chloro-N-(4-methoxyphenyl)propanamide C₁₀H₁₂ClNO₂ 4-Methoxyphenyl, chloro Moderate High Crystal packing via H-bonding
N-{[(4-Nitrophenyl)amino]methyl}benzamide C₁₄H₁₃N₃O₃ 4-Nitrophenyl, benzamide Low Moderate Prodrug design applications
N-(4-Hydroxyphenyl)-4-nitrobenzamide C₁₃H₁₀N₂O₄ 4-Hydroxyphenyl, nitro Moderate High Thermal stability enhancer

Key Findings from Comparative Studies

Electronic and Steric Effects
  • Electron-Donating vs. Withdrawing Groups: The 4-methyl group in the target compound donates electrons, enhancing resonance stabilization of the amide group compared to electron-withdrawing substituents like nitro (–NO₂) in N-{[(4-nitrophenyl)amino]methyl}benzamide, which reduces electron density on the aromatic ring .
Solubility and Hydrogen Bonding
  • Hydroxyl-Containing Analogs : Compounds like 2-Hydroxy-N-(4-methylphenyl)acetamide show higher solubility in polar solvents due to hydrogen bonding from the hydroxyl group, a feature absent in the target compound .
  • Crystal Packing : In 3-Chloro-N-(4-methoxyphenyl)propanamide , methoxy and chloro substituents influence crystal lattice formation via C–H···O interactions, whereas the target compound’s methyl group may lead to less directional packing .

Biological Activity

N-[(4-Methylphenyl)methyl]nitrous amide, a compound characterized by its nitrous amide functional group, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is derived from the combination of a nitrous amide group and a 4-methylphenyl moiety. The chemical structure can be represented as follows:

C9H12N2O(Molecular Weight 168 20 g mol)\text{C}_9\text{H}_{12}\text{N}_2\text{O}\quad (\text{Molecular Weight 168 20 g mol})

This compound's reactivity is primarily attributed to the nitrous amide group, which allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of nitrous amides have been shown to induce apoptosis in cancer cell lines through various mechanisms, including mitochondrial dysfunction and caspase activation .

A notable study investigated the effects of related compounds on A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results demonstrated that certain derivatives exhibited IC50 values as low as 24 nM against A549 cells, indicating potent anticancer activity .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundA54924Induction of apoptosis via mitochondrial dysfunction
Related Nitrous Amide DerivativeMCF-750Caspase activation and DNA damage response

Antioxidant Activity

In addition to its anticancer potential, this compound has also been evaluated for antioxidant activity. Studies utilizing DPPH and ABTS assays have shown that such compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems .

Case Studies

  • Study on Mitochondrial Dysfunction : Research conducted on various nitrous amide derivatives revealed that they could significantly alter mitochondrial membrane potential in cancer cells, leading to enhanced apoptosis rates. This was particularly evident in complex-I-deficient cells where caspase activation was notably inhibited .
  • Combination Therapy : Another study highlighted the synergistic effects observed when this compound was used in combination with established chemotherapeutic agents. The results indicated improved efficacy against resistant cancer cell lines, suggesting a promising avenue for future therapeutic strategies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[(4-Methylphenyl)methyl]nitrous amide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves alkylation of 4-methylbenzylamine followed by nitrosation. For alkylation, a nucleophilic substitution reaction using methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ in DMF) is common. Nitrosation is achieved with nitrous acid (HNO₂) generated in situ from NaNO₂ and HCl at 0–5°C to minimize decomposition .
  • Optimization : Control temperature rigorously during nitrosation (0–6°C) to prevent byproduct formation . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield and purity. Typical yields range from 60–75% depending on substrate reactivity .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Structural Confirmation :

  • 1H NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm, multiplet), methylene group (δ 4.3 ppm, singlet), and nitrosamine protons (δ 3.1–3.3 ppm) .
  • LC-MS (ESI) : Molecular ion peak at m/z 165.1 [M+H]+ and fragmentation patterns confirm molecular weight and functional groups .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., N–N bond ~1.28 Å), critical for confirming nitrosamine geometry .
    • Purity Assessment :
  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min under isocratic conditions (acetonitrile/water, 60:40) .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

  • Stability : Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and thermal decomposition .
  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethyl acetate; insoluble in water .
  • Hazards : Classified as a Category 2 nitrosamine carcinogen; use fume hoods and personal protective equipment (PPE) during handling .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the potential biological activity of this compound?

  • Target Identification : Screen against receptors with known nitrosamine interactions (e.g., NPY Y1 receptors) using competitive binding assays with radiolabeled ligands (e.g., [³H]BIBP3226) .
  • Functional Assays :

  • Antagonism Studies : Measure cAMP accumulation in HEK293 cells transfected with NPY Y1 receptors; IC₅₀ values <10 µM indicate potency .
  • Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to assess efficacy and selectivity.

Q. How should researchers address discrepancies in reported biological activities of this compound across studies?

  • Data Contradiction Analysis :

  • Assay Variability : Compare buffer pH, temperature, and receptor subtype specificity (e.g., species differences in NPY Y1 receptor affinity) .
  • Compound Stability : Verify purity via HPLC before assays; degradation products (e.g., 4-methylbenzylamine) may interfere with results .
    • Validation : Reproduce experiments under standardized conditions (e.g., 25°C, pH 7.4) and include positive controls (e.g., BIBP3226 for NPY Y1) .

Q. What strategies mitigate nitrosamine-related instability during long-term storage or in vivo studies?

  • Formulation : Use lyophilized powders stored at -20°C or encapsulated in cyclodextrins to enhance stability .
  • In Vivo Handling : Administer via intravenous bolus in PEG-400/saline (1:1) to minimize hydrolysis; monitor plasma half-life using LC-MS/MS .

Methodological Reference Table

TechniqueApplicationKey ParametersReference
1H NMRStructural confirmationδ 4.3 ppm (CH₂), δ 3.1–3.3 ppm (N–NO)
LC-MS (ESI)Purity assessmentm/z 165.1 [M+H]⁺
X-ray CrystallographyBond geometry resolutionN–N bond length: 1.28 Å
Competitive BindingReceptor affinity screeningIC₅₀ <10 µM for NPY Y1
HPLC-UVStability monitoringRetention time: 8.2 min

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